Cas no 1806265-45-1 (3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine)

3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H5F3INO3/c1-14-4-2-3(13)5(11)12-6(4)15-7(8,9)10/h2,13H,1H3
- InChIKey: NNGUIBIFTRPIPO-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(C(=N1)OC(F)(F)F)OC)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- XLogP3: 2.7
- トポロジー分子極性表面積: 51.6
3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029096718-1g |
3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine |
1806265-45-1 | 97% | 1g |
$1,519.80 | 2022-03-31 |
3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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9. Back matter
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3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridineに関する追加情報
3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine (CAS No. 1806265-45-1): An Overview of a Novel Pyridine Derivative
3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine (CAS No. 1806265-45-1) is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This pyridine derivative is characterized by its complex molecular structure, which includes a hydroxy group, an iodo substituent, a methoxy group, and a trifluoromethoxy moiety. Each of these functional groups contributes to the compound's unique chemical properties and reactivity, making it an intriguing subject for both academic research and industrial development.
The hydroxy group in 3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine plays a crucial role in its chemical behavior. Hydroxyl groups are known for their ability to form hydrogen bonds, which can significantly influence the compound's solubility, stability, and reactivity. In the context of medicinal chemistry, the presence of a hydroxyl group can enhance the bioavailability and pharmacological activity of drug candidates. Recent studies have shown that compounds with hydroxyl groups can exhibit improved binding affinities to biological targets, such as enzymes and receptors.
The iodo substituent in 3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine is another key feature that contributes to its chemical versatility. Iodo groups are often used as leaving groups in various synthetic transformations, such as nucleophilic substitution reactions and cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules and are widely employed in the development of new pharmaceuticals and materials. The iodo substituent can also be used as a handle for further functionalization, allowing for the introduction of additional functional groups or modifications to the molecule.
The methoxy group in 3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine adds another layer of complexity to its molecular structure. Methoxy groups are electron-donating substituents that can influence the electronic properties of the molecule. In medicinal chemistry, methoxy groups are often used to modulate the lipophilicity and metabolic stability of drug candidates. Recent research has shown that methoxy-substituted compounds can exhibit enhanced pharmacokinetic properties, such as improved oral bioavailability and reduced metabolism by cytochrome P450 enzymes.
The trifluoromethoxy moiety in 3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine is particularly noteworthy due to its unique electronic and steric properties. Trifluoromethoxy groups are highly electronegative and can significantly affect the electronic distribution within the molecule. This can lead to enhanced reactivity in certain chemical reactions and improved binding interactions with biological targets. In addition, trifluoromethoxy groups can improve the metabolic stability of drug candidates by reducing their susceptibility to enzymatic degradation.
3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine has been the subject of several recent studies that have explored its potential applications in various fields. In medicinal chemistry, this compound has shown promise as a lead structure for the development of new drugs targeting specific biological pathways. For example, researchers have investigated its potential as an inhibitor of certain enzymes involved in disease processes, such as kinases and proteases. The combination of its hydroxyl, iodo, methoxy, and trifluoromethoxy groups makes it a versatile scaffold for further optimization through structure-based drug design.
In materials science, 3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine has been explored for its potential use in the synthesis of advanced materials with unique properties. The presence of multiple functional groups allows for tailored modifications that can enhance the material's performance in various applications. For instance, researchers have investigated its use in the development of new polymers with improved thermal stability and mechanical strength.
In organic synthesis, 3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine serves as a valuable building block for the synthesis of complex molecules. Its reactivity profile makes it suitable for a wide range of synthetic transformations, including Suzuki-Miyaura coupling reactions, Stille couplings, and other cross-coupling reactions. These reactions are essential for constructing complex organic frameworks with specific functionalities.
The synthesis of 3-Hydroxy-2-iodo-5-methoxy-6-(trifluorometh oxy)pyridine typically involves multi-step procedures that require careful control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound. For example, catalytic systems using palladium-based catalysts have been developed to facilitate cross-coupling reactions involving iodo-substituted pyridines.
In conclusion, 3-Hydroxy-2-i od o - 5 - m eth oxy - 6 - ( t rif lu or om eth oxy ) pyri dine (CAS No. 1806265 - 45 - 1 ) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique combination of functional groups makes it an attractive candidate for further research and development in medicinal chemistry, materials science, and organic synthesis. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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